molecular formula C21H27ClN2O3 B14769550 Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride

Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride

Cat. No.: B14769550
M. Wt: 390.9 g/mol
InChI Key: FCTAXFPRLXEPQS-UHFFFAOYSA-N
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Description

Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoyl group, an amino group, and a methylpentanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride typically involves multiple steps. One common method starts with the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form an intermediate product. This intermediate is then reacted with methyl 4-methylpentanoate under controlled conditions to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound often utilizes continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity. The use of microreactors also enables the optimization of reaction kinetics, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to interact with these targets, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride, including:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

Properties

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C21H26N2O3.ClH/c1-13(2)11-19(21(25)26-4)23-20(24)17-10-9-15(22)12-18(17)16-8-6-5-7-14(16)3;/h5-10,12-13,19H,11,22H2,1-4H3,(H,23,24);1H

InChI Key

FCTAXFPRLXEPQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)NC(CC(C)C)C(=O)OC.Cl

Origin of Product

United States

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